9-Oxo-9,10-dihydroacridine-2-carboxylic acid
Overview
Description
9-Oxo-9,10-dihydroacridine-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the acridine class of compounds, to which this molecule belongs, is often associated with intercalation into dna, disrupting normal cellular processes .
Biochemical Pathways
Acridine derivatives have been studied for their potential antimicrobial activity, suggesting they may interact with pathways related to microbial growth and replication .
Result of Action
Acridine derivatives are known to have potential antimicrobial activity .
Preparation Methods
The synthesis of 9-Oxo-9,10-dihydroacridine-2-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with acridine-9(10H)-one (acridone) as the starting material.
Esterification: Acridone is reacted with propargyl alcohol in the presence of carbonyldiimidazole (CDI) to form the corresponding propargyl ester.
Cycloaddition Reaction: The propargyl ester undergoes a copper-catalyzed azide-alkyne cycloaddition reaction with organic azides to introduce a triazole fragment, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Oxo-9,10-dihydroacridine-2-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents.
Scientific Research Applications
9-Oxo-9,10-dihydroacridine-2-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
9-Oxo-9,10-dihydroacridine-2-carboxylic acid can be compared with other similar compounds, such as :
- 2,7-Bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine
- 2,8-Bis(4-methoxycarbonylphenyl)-10,10-diphenyl-5,10-dihydrophenazasiline
- 2,7,9,9-Tetraphenyl-9,10-dihydroacridine
These compounds share similar structural features but differ in their functional groups and chemical properties
Properties
IUPAC Name |
9-oxo-10H-acridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-9-3-1-2-4-11(9)15-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDPQQUAODUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347038 | |
Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-36-1 | |
Record name | 9-oxo-10H-acridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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